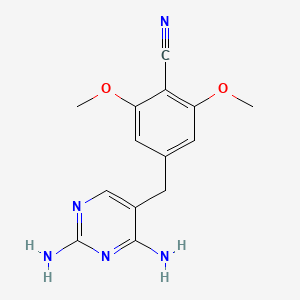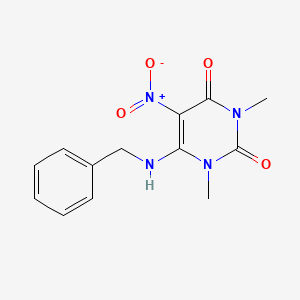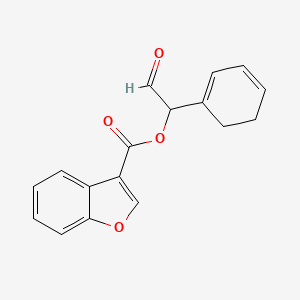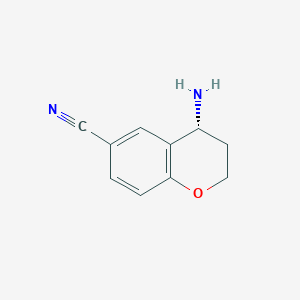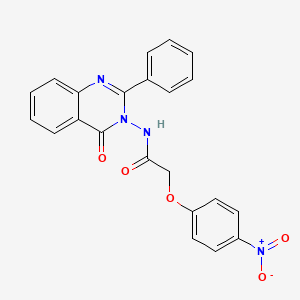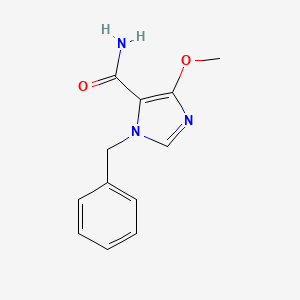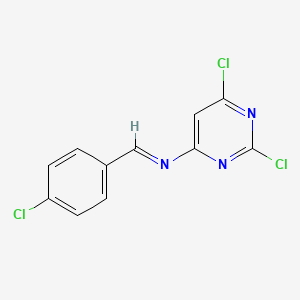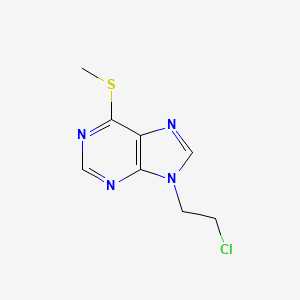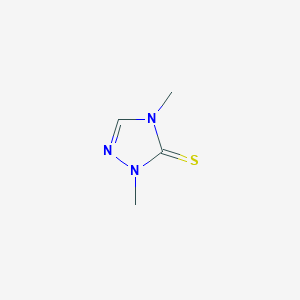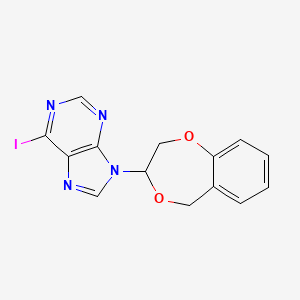
2,3-Dihydrothiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrothiazol-4-amine is a heterocyclic organic compound containing a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrothiazol-4-amine typically involves the reaction of α-haloketones with thiourea. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to yield the desired thiazole derivative. The general reaction can be represented as follows:
R-CO-CH2-X+NH2CSNH2→this compound+HX
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3-Dihydrothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrothiazol-4-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In medicinal applications, it may interact with specific enzymes or receptors, modulating biochemical pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the amine group.
2-Aminothiazole: Contains an additional amino group at the 2-position.
4-Methylthiazole: A methyl-substituted derivative of thiazole.
Uniqueness
2,3-Dihydrothiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C3H6N2S |
|---|---|
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
2,3-dihydro-1,3-thiazol-4-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1,5H,2,4H2 |
Clé InChI |
MUPRVDDWOKLLFI-UHFFFAOYSA-N |
SMILES canonique |
C1NC(=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



